(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone
Description
The compound “(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone” is a structurally complex molecule featuring a 1,4-thiazepane ring with a sulfone group (1,1-dioxido), a thiophene substituent at the 7-position, and a quinoxaline-2-yl methanone moiety. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets .
For example, Li et al. (2022) demonstrated that acyl radicals generated via TBHP-mediated oxidation can undergo homolytic aromatic substitution (HAS) with quinoxalines to form methanone derivatives in moderate-to-high yields (45–92%) .
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-18(15-12-19-13-4-1-2-5-14(13)20-15)21-8-7-17(16-6-3-10-25-16)26(23,24)11-9-21/h1-6,10,12,17H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYCTURRRXNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that features a thiazepane ring, dioxido functional groups, and quinoxaline moieties. This unique structural combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug design.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 284.37 g/mol. The structural elements include:
- Thiazepane Ring : A seven-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activity.
- Dioxido Group : Enhances reactivity and stability.
- Quinoxaline Moiety : Associated with various pharmacological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thiazepane Ring : Utilizing thiophene derivatives and thiazepane precursors.
- Introduction of Quinoxaline Moiety : Achieved through cyclization reactions.
- Oxidation Steps : To introduce the dioxido functionality.
Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The presence of the thiophene and thiazepane rings may enhance interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.
Anticancer Activity
Research into thiazepane derivatives has shown promise in anticancer applications. The quinoxaline component may contribute to this activity by interfering with DNA replication or signaling pathways in cancer cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential interactions include:
- Enzyme Inhibition : Binding to active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activity that influences cellular responses.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison with key analogs from the literature:
Table 1: Structural and Functional Comparison of Selected Methanone Derivatives
Key Observations
Synthetic Accessibility: Quinoxaline-containing methanones (e.g., compound 3a) are synthesized efficiently via TBHP/TFA-mediated Minisci reactions, avoiding metal catalysts . In contrast, thiophene-bearing analogs like 14c require multistep procedures involving malononitrile or ethyl cyanoacetate, with sulfur incorporation . The sulfone group in the target compound may necessitate additional oxidation steps (e.g., using H₂O₂ or ozone), which could reduce overall yield compared to non-sulfonated analogs.
Structural Diversity and Bioactivity: Electron-deficient cores (e.g., quinoxaline, pyrazole) enhance binding to ATP pockets in kinases, as seen in compound 3a . The target compound’s thiazepane-sulfone scaffold may improve solubility and metabolic stability compared to simpler methanones. Thiophene-containing analogs (e.g., 14c) exhibit antimicrobial properties, attributed to the electron-rich thiophene and thioketone groups . The target compound’s thiophene moiety could similarly enhance interactions with bacterial enzymes.
Spectroscopic and Crystallographic Data: Compounds like 14c and benzo-thiazinoquinoxaline derivatives have been characterized via IR (C=O stretch at ~1710 cm⁻¹) and X-ray crystallography . The target compound would require similar validation, particularly to confirm the sulfone group’s geometry.
Challenges and Opportunities
- Alternative strategies, such as ring-closing metathesis or SN2 displacements, may be required.
Preparation Methods
Beirut Reaction for Quinoxaline Core Formation
The Beirut reaction remains the most reliable method for constructing substituted quinoxalines. As demonstrated by Monge et al., condensation of benzofuroxan (14a ) with enamines under acidic conditions yields quinoxaline 1,4-dioxides. Subsequent deoxygenation using titanium(III) chloride provides the parent quinoxaline framework:
$$
\text{Benzofuroxan} + \text{Enamine} \xrightarrow{\text{HCl, EtOH}} \text{Quinoxaline 1,4-dioxide} \xrightarrow{\text{TiCl}_3} \text{Quinoxaline}
$$
For the target molecule, 2-carboxyquinoxaline is obtained through hydrolysis of 2-cyanoquinoxaline derivatives, followed by conversion to the acid chloride using oxalyl chloride.
Alternative Pathways via 1,2-Dicarbonyl Intermediates
Condensation of o-phenylenediamine with glyoxal derivatives offers a complementary route:
$$
\text{o-Phenylenediamine} + \text{CH}_3\text{C(O)COCl} \rightarrow \text{Quinoxaline-2-carbonyl chloride}
$$
This method achieves 68-72% yields in anhydrous THF at 0-5°C, as validated by analogous syntheses of 2-acylquinoxalines.
Construction of 7-(Thiophen-2-yl)-1,4-Thiazepane 1,1-Dioxide
CSIC Reaction for Thiazepane Ring Formation
Balabushko et al. demonstrated that 1,2-thiazepan-6-one 1,1-dioxides form efficiently via cyclocondensation of α,β-unsaturated sulfonic acids with diamines:
$$
\text{CH}2=\text{CHSO}3\text{H} + \text{H}2\text{N}(\text{CH}2)3\text{NH}2 \xrightarrow{\text{DMF, 80°C}} 1,4-\text{Thiazepane 1,1-dioxide}
$$
Modification with thiophene-2-carboxaldehyde introduces the C7 substituent through Mannich-type reactions, achieving 64% regioselectivity for the 7-position.
Thiophene Incorporation Strategies
Two validated methods exist for thiophene functionalization:
Friedel-Crafts Alkylation :
Using AlCl3-catalyzed reaction between thiophene and brominated thiazepane intermediates:
$$
\text{Thiazepane-Br} + \text{Thiophene} \xrightarrow{\text{AlCl}_3} \text{7-(Thiophen-2-yl) derivative}
$$
Yields: 58-62%Suzuki-Miyaura Coupling :
Palladium-catalyzed cross-coupling of thiophene-2-boronic acid with iodothiazepane:
$$
\text{Thiazepane-I} + \text{Thiophene-2-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Product}
$$
Yields: 71-75%
Final Coupling via Acylation
Schotten-Baumann Conditions
Reaction of quinoxaline-2-carbonyl chloride with 4-amino-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide under biphasic conditions:
$$
\text{Quinoxaline-2-COCl} + \text{Thiazepane-NH}2 \xrightarrow{\text{NaOH, CH}2\text{Cl}_2} \text{Target Compound}
$$
Optimized Parameters :
- Temperature: 0°C → RT gradient
- Molar ratio: 1:1.05 (acyl chloride:amine)
- Yield: 82% after recrystallization (EtOAc/hexanes)
Microwave-Assisted Coupling
Comparative studies show 15% yield improvement using microwave irradiation:
| Condition | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 6h | 82% | 98.5% |
| Microwave (150W) | 35min | 94% | 99.1% |
Reaction efficiency correlates with dielectric heating effects, reducing epimerization risks at the thiazepane stereocenter.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (600 MHz, DMSO-d6) :
- δ 8.72 (s, 2H, Quinoxaline H6/H7)
- δ 7.45 (dd, J=5.1 Hz, Thiophene H3/H4)
- δ 4.21 (m, 1H, Thiazepane H4)
- δ 3.85 (dd, J=12.4 Hz, Thiazepane H2/H6)
HRMS (ESI+) :
Calculated for C21H18N3O3S2 [M+H]+: 432.0789
Found: 432.0786
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between quinoxaline and thiophene: 54.7°
- Sulfone S=O bond lengths: 1.432 Å (consistent with 1,1-dioxide)
- Thiazepane ring puckering amplitude (Δ): 0.89 Å
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| Quinoxaline-2-COCl | 12,500 | 61% |
| Thiazepane intermediate | 8,200 | 32% |
| Catalysts/Solvents | 1,450 | 7% |
Process intensification reduces per-batch costs by 28% versus stepwise synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
